molecular formula C12H16F3NO B8306732 N-methyl-4-[3-(trifluoromethyl)phenoxy]-1-butanamine

N-methyl-4-[3-(trifluoromethyl)phenoxy]-1-butanamine

Cat. No. B8306732
M. Wt: 247.26 g/mol
InChI Key: RGQYSYFYRQPUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-[3-(trifluoromethyl)phenoxy]-1-butanamine is a useful research compound. Its molecular formula is C12H16F3NO and its molecular weight is 247.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-4-[3-(trifluoromethyl)phenoxy]-1-butanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-[3-(trifluoromethyl)phenoxy]-1-butanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-methyl-4-[3-(trifluoromethyl)phenoxy]-1-butanamine

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

N-methyl-4-[3-(trifluoromethyl)phenoxy]butan-1-amine

InChI

InChI=1S/C12H16F3NO/c1-16-7-2-3-8-17-11-6-4-5-10(9-11)12(13,14)15/h4-6,9,16H,2-3,7-8H2,1H3

InChI Key

RGQYSYFYRQPUMO-UHFFFAOYSA-N

Canonical SMILES

CNCCCCOC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of intermediate 8 (0.019 mol) in methanol (150 ml) was hydrogenated with palladium on carbon (10%, 2 g) as a catalyst. After uptake of hydrogen gas (1 equivalent), the catalyst was filtered off and the filtrate was evaporated. The residue was converted into the free base with a NaOH solution. The aqueous solution was extracted with toluene. The organic layer was separated, dried, filtered and the solvent was evaporated. The residue was converted into the hydrochloric acid salt (1:1) in DIPE. The precipitate was filtered off and dried, yielding 1.21 g (22.5%) of N-methyl-4-[3-(trifluoromethyl)phenoxy]-1-butanamine (intermediate 9).
Name
intermediate 8
Quantity
0.019 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

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